molecular formula C15H13N B2743921 2,2-Diphenylethylisocyanide CAS No. 374081-26-2

2,2-Diphenylethylisocyanide

Cat. No.: B2743921
CAS No.: 374081-26-2
M. Wt: 207.276
InChI Key: JIPPKVDKFJRSEG-UHFFFAOYSA-N
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Description

2,2-Diphenylethylisocyanide is an organic compound characterized by the presence of an isocyanide group attached to a 2,2-diphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylethylisocyanide can be synthesized through several methods. One common approach involves the reaction of N-(2,2-diphenylethyl)formamide with phosphorus pentachloride (PCl5) to form the corresponding isocyanide . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylethylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DMSO and trifluoroacetic anhydride.

    Substitution: Various nucleophiles under controlled conditions.

    Multicomponent Reactions: Amines, carbonyl compounds, and acids.

Major Products Formed:

    Oxidation: Corresponding isocyanates.

    Substitution: Products with substituted nucleophiles.

    Multicomponent Reactions: Complex products with multiple functional groups.

Comparison with Similar Compounds

  • Phenyl isocyanide
  • Benzyl isocyanide
  • 2,2-Diphenylacetonitrile

Comparison: 2,2-Diphenylethylisocyanide is unique due to its 2,2-diphenylethyl moiety, which imparts distinct chemical properties compared to other isocyanides. This structural feature enhances its reactivity and makes it suitable for specific applications in multicomponent reactions and the synthesis of complex molecules .

Properties

IUPAC Name

(2-isocyano-1-phenylethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPKVDKFJRSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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